![molecular formula C13H12Cl2N2O3 B040127 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 121593-87-1](/img/structure/B40127.png)
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. It is a heterocyclic compound that belongs to the pyrimidine family and has a molecular formula of C14H12Cl2N2O3.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, thereby regulating their activity. Inhibition of protein kinases can lead to the disruption of various cellular processes, including cell proliferation, differentiation, and survival.
Efectos Bioquímicos Y Fisiológicos
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes. In addition, it has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione in lab experiments is its potential as a potent inhibitor of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione. One possible direction is the development of more efficient synthesis methods that can yield higher yields of the compound. Another possible direction is the study of the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Furthermore, the compound's potential as a protein kinase inhibitor can be further explored to gain a better understanding of the role of protein kinases in various cellular processes.
Métodos De Síntesis
The synthesis of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been reported in the literature. The most commonly used method involves the reaction of 3-chloro-4-methoxybenzylamine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with chloroacetyl chloride and ammonium acetate to yield the final product.
Aplicaciones Científicas De Investigación
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes.
Propiedades
Número CAS |
121593-87-1 |
|---|---|
Nombre del producto |
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C13H12Cl2N2O3 |
Peso molecular |
315.15 g/mol |
Nombre IUPAC |
6-chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3 |
Clave InChI |
ZATKIOGERXWFBW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)Cl |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)Cl |
Sinónimos |
6-CHLORO-1-[(3-CHLORO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
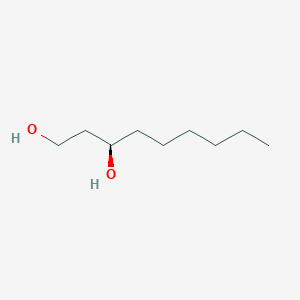
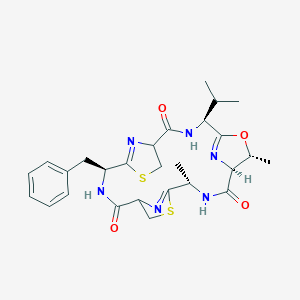
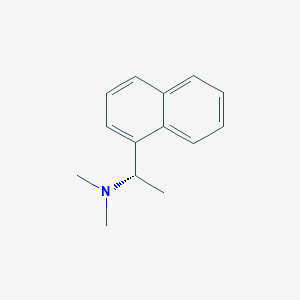
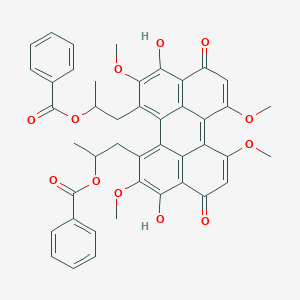

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
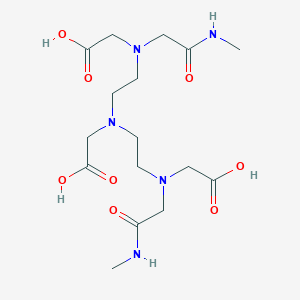
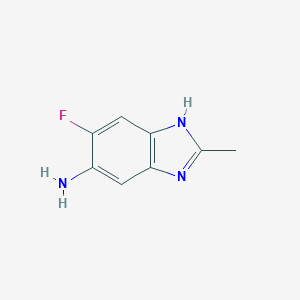
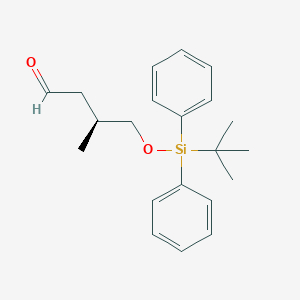
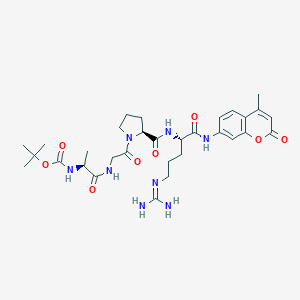
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)